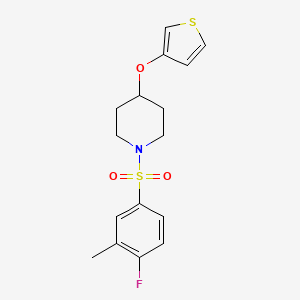

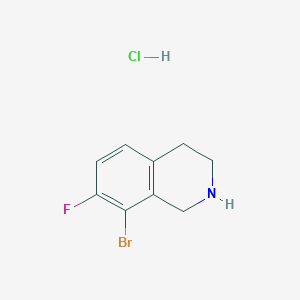

![molecular formula C20H16FN5O2 B2506908 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide CAS No. 899967-26-1](/img/structure/B2506908.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Structure–Activity Relationships

The synthesis of pyrazolo[1,5-a]pyrimidines has been explored as a means to inhibit mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. The design of these compounds involves the introduction of various substituents to enhance their activity. Specifically, the presence of a 3-(4-fluoro)phenyl group has been shown to significantly improve the efficacy of these molecules. The synthesis process has yielded a number of analogues with potent in vitro growth inhibition of M.tb, indicating the potential of these compounds as therapeutic agents .

Anticonvulsant Activity Analysis

In the quest for anticonvulsant agents, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine have been synthesized, including pyrazolo[3,4-d]pyrimidines. These compounds, however, exhibited less activity against maximal electroshock-induced seizures in rats compared to the parent compound. The variations in activity were not attributed to differences in pKa or lipophilicity but may be related to the distinct electrostatic isopotential maps of the heterocycles, which could influence their interaction with biological targets .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines plays a significant role in their biological activity. For instance, the introduction of fluorine atoms has been utilized to create novel derivatives for potential PET imaging agents for tumor detection. The fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in in vitro and in vivo studies, with one compound exhibiting higher tumor uptake than other comparative agents. This suggests that the molecular structure of these compounds can be fine-tuned to enhance their selectivity and efficacy for specific biological applications .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes. The synthesis involved Sonogashira coupling reactions, and the resulting compounds displayed subnanomolar affinity for TSPO. The chemical reactions used in the synthesis allowed for the introduction of fluoroalkyl and fluoroalkynyl groups, which contributed to the high affinity and potential of these compounds as in vivo PET radiotracers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines contribute to their biological profiles. For example, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide was identified as a potent mGluR1 antagonist with excellent subtype selectivity and a favorable pharmacokinetic profile in rats. The compound also demonstrated antipsychotic-like effects in animal models. The introduction of a fluorine atom and the specific arrangement of substituents are key factors that influence the properties and potential applications of these molecules, such as their development as PET tracers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis Techniques : A study by Taylor & Patel (1992) explored synthesizing pyrazolo[3,4-d]pyrimidine analogues, a process crucial for the development of compounds like N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide. This synthesis involved palladium-catalyzed C-C coupling and reductive alkylation (Taylor & Patel, 1992).

Anticancer Potential : A study by Abdellatif et al. (2014) demonstrated that pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant antitumor activity, particularly against breast cancer cell lines. This research indicates the potential of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide in cancer treatment (Abdellatif et al., 2014).

Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Agents : Research by Hafez et al. (2016) on pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as both antimicrobial and anticancer agents. This suggests the dual therapeutic capabilities of compounds like N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide (Hafez et al., 2016).

Eigenschaften

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c1-12-6-7-16(8-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSENLOBILUEBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

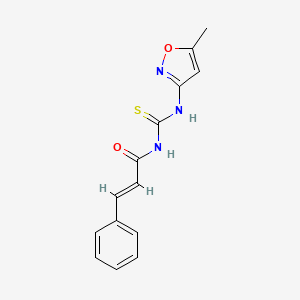

![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)

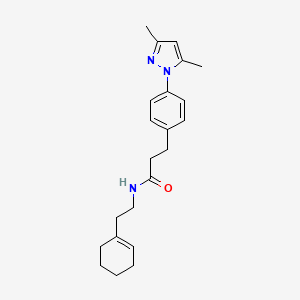

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)

![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)

![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)

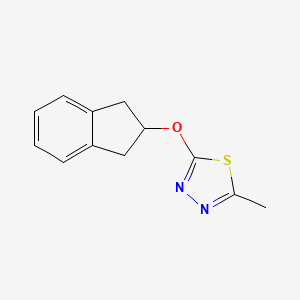

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)